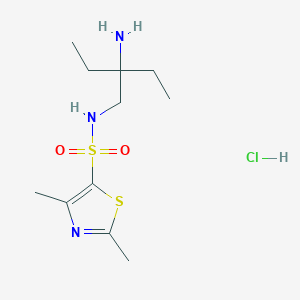
(4-Cyclopropyl-5-methyl-1,2,4-triazol-3-yl)methyl 3,5-difluorobenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Cyclopropyl-5-methyl-1,2,4-triazol-3-yl)methyl 3,5-difluorobenzoate is a chemical compound that has gained significant attention in the scientific community due to its potential application in various research areas. This compound is a triazole derivative and is widely used as a building block in the synthesis of various organic compounds.
Mechanism of Action
The mechanism of action of (4-Cyclopropyl-5-methyl-1,2,4-triazol-3-yl)methyl 3,5-difluorobenzoate is not well understood. However, it is believed to act as an inhibitor of various enzymes and receptors. The compound has been shown to inhibit the activity of various kinases, including PI3K and mTOR. It has also been shown to inhibit the activity of various ion channels, including the TRPV1 channel.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. The compound has been shown to inhibit the proliferation of various cancer cell lines, including breast cancer, lung cancer, and prostate cancer. It has also been shown to induce apoptosis in cancer cells. In addition, the compound has been shown to have anti-inflammatory and analgesic effects.
Advantages and Limitations for Lab Experiments
The advantages of using (4-Cyclopropyl-5-methyl-1,2,4-triazol-3-yl)methyl 3,5-difluorobenzoate in lab experiments include its relatively simple synthesis method, its potential application in various research areas, and its ability to inhibit the activity of various enzymes and receptors. However, the limitations of using this compound include its limited solubility in aqueous solutions and its potential toxicity.
Future Directions
There are several future directions for the research on (4-Cyclopropyl-5-methyl-1,2,4-triazol-3-yl)methyl 3,5-difluorobenzoate. One potential direction is the development of new compounds based on this scaffold with improved activity and selectivity. Another direction is the study of the mechanism of action of this compound and its potential application in the treatment of various diseases, including cancer and inflammation. Finally, the development of new synthetic methods for this compound and its derivatives could also be a future direction for research.
Synthesis Methods
The synthesis of (4-Cyclopropyl-5-methyl-1,2,4-triazol-3-yl)methyl 3,5-difluorobenzoate involves the reaction of 3,5-difluorobenzoic acid with 4-cyclopropyl-5-methyl-1H-1,2,4-triazole-3-carboxylic acid, which is then treated with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with (4-Cyclopropyl-5-methyl-1,2,4-triazol-3-yl)methanol to obtain the final product. The synthesis method is relatively simple and can be easily scaled up to produce large quantities of the compound.
Scientific Research Applications
(4-Cyclopropyl-5-methyl-1,2,4-triazol-3-yl)methyl 3,5-difluorobenzoate has been extensively used in various scientific research areas, including medicinal chemistry, biochemistry, and pharmacology. The compound has been used as a building block in the synthesis of various compounds with potential therapeutic applications. It has also been used as a tool compound to study the mechanism of action of various enzymes and receptors.
properties
IUPAC Name |
(4-cyclopropyl-5-methyl-1,2,4-triazol-3-yl)methyl 3,5-difluorobenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13F2N3O2/c1-8-17-18-13(19(8)12-2-3-12)7-21-14(20)9-4-10(15)6-11(16)5-9/h4-6,12H,2-3,7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXLACIHZIOOJIJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(N1C2CC2)COC(=O)C3=CC(=CC(=C3)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13F2N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(2R)-2-hydroxy-2-phenyl-N-[(2-prop-2-ynoxyphenyl)methyl]acetamide](/img/structure/B7640988.png)
![(4-Chloro-2-methylphenyl)-[2-(2-hydroxypropan-2-yl)pyrrolidin-1-yl]methanone](/img/structure/B7641003.png)

![(3-Aminopyrrolidin-1-yl)-[5-(2-fluoro-4-methoxyphenyl)-1,2-oxazol-3-yl]methanone](/img/structure/B7641025.png)
![N,N-diethyl-5-[[4-(1,2,4-triazol-1-yl)piperidin-1-yl]methyl]-1,3-thiazol-2-amine](/img/structure/B7641034.png)
![(4-Chloro-3-methylphenyl)-[2-(2-hydroxypropan-2-yl)pyrrolidin-1-yl]methanone](/img/structure/B7641045.png)
![1,1-dioxo-N-[[3-(phenoxymethyl)phenyl]methyl]thian-3-amine](/img/structure/B7641052.png)

![(5-fluoropyridin-3-yl)-[2-(3-phenyl-1H-1,2,4-triazol-5-yl)pyrrolidin-1-yl]methanone](/img/structure/B7641057.png)
![4-fluoro-N-[(1-methylpyrazol-4-yl)methyl]-N-propan-2-yl-2-(trifluoromethyl)benzamide](/img/structure/B7641062.png)
![1-[1-[(7-Methoxy-1-benzofuran-2-yl)methyl]piperidin-4-yl]-1,3-diazinan-2-one](/img/structure/B7641068.png)